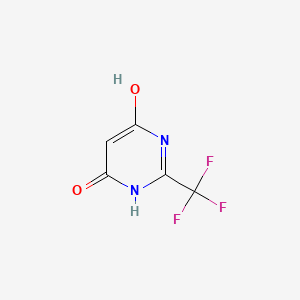

2-(Trifluoromethyl)pyrimidine-4,6-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52339. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGBKPNVGVAFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287741 | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-47-9 | |

| Record name | 672-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4,6-diol (CAS: 672-47-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrimidine-4,6-diol, a fluorinated pyrimidine derivative of interest in medicinal chemistry and materials science. This document collates available data on its chemical and physical properties, synthesis protocols, potential biological activities, and safety information.

Core Properties and Specifications

This compound, with the CAS number 672-47-9, is a solid organic compound.[1][2] Its core structure consists of a pyrimidine ring substituted with a trifluoromethyl group and two hydroxyl groups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 672-47-9 | [2][3][4][5][6] |

| Molecular Formula | C5H3F3N2O2 | [2][3][4] |

| Molecular Weight | 180.08 g/mol | [2][3][4] |

| Melting Point | 254-256 °C | [1] |

| Density | 1.75 g/cm³ | [1] |

| Form | Solid | [1][2] |

| pKa | 1.00 ± 0.10 (Predicted) | [1] |

| InChI Key | AMGBKPNVGVAFEN-UHFFFAOYSA-N | [2] |

| SMILES String | FC(F)(F)c1nc(cc(n1)O)O | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Experimental Protocols

A documented synthesis route for this compound involves the reaction of Malonamide and Ethyl trifluoroacetate.[3]

Materials and Reagents:

-

Sodium hydride (57.5% dispersion in mineral oil)

-

Toluene

-

Butanol

-

Malonamide

-

Ethyl trifluoroacetate

-

Hydrochloric acid (37%)

-

Activated charcoal

Procedure:

-

A mixture of sodium hydride (900 g, 22.5 M) and 7.5 L of toluene is prepared in a 22 L round-bottomed flask.

-

Butanol is added over 5 hours, maintaining the reaction temperature at 40°C. The mixture is then stirred for an additional 16 hours.

-

Malonamide (765 g, 7.5 M) is added, followed by ethyl trifluoroacetate (1065 g, 7.5 M). This step is exothermic.

-

The mixture is heated on a steam bath for 3.5 hours and then stirred at 23-25°C for another 16 hours.

-

The reaction mixture is extracted with water (1 x 4 L and 1 x 2 L).

-

The combined aqueous extracts are treated with activated charcoal and filtered.

-

The filtrate is cooled to 10-15°C and acidified to a pH of 1-2 with 37% hydrochloric acid.

-

The mixture is further chilled to 5°C to precipitate the solid product.

-

The solid is isolated by filtration and dried at 50°C in vacuo.[3]

This protocol yields approximately 600 g (44.4% yield) of the final product.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To identify the chemical environment of protons in the molecule.

-

13C NMR: To determine the number and types of carbon atoms.

-

19F NMR: Crucial for characterizing the trifluoromethyl group.

-

General Protocol: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d6).[7][8] The spectra would be recorded on an NMR spectrometer (e.g., 400 or 600 MHz).[7][8][9] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).[9]

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and elemental composition.

-

Technique: High-Resolution Mass Spectrometry (HRMS) with an ESI (Electrospray Ionization) source would be appropriate.[8][10]

Biological Activity and Potential Applications

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[11][12][13] While specific bioactivity data for this compound is limited in the public domain, related trifluoromethyl pyrimidine compounds have shown promise in several areas.

-

Antifungal Activity: Novel trifluoromethyl pyrimidine derivatives have demonstrated good in vitro antifungal activities against various plant pathogenic fungi, including Botryosphaeria dothidea and Phompsis sp.[10][12]

-

Anticancer Activity: Pyrimidine derivatives are known to act as anticancer agents by targeting key enzymes and signaling pathways involved in tumor growth.[13] Some function as inhibitors of enzymes like dihydrofolate reductase (DHFR).[13]

-

Antibacterial Activity: Certain pyrimidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]

-

Anti-inflammatory and Antiviral Properties: The pyrimidine core is also found in molecules with anti-inflammatory and antiviral applications.[8][10][11]

The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity. Therefore, this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules.

Safety and Handling

Proper safety precautions must be observed when handling this compound and related chemicals.

Hazard Identification:

-

Pictogram: GHS06 (Skull and Crossbones)[2]

-

Signal Word: Danger[2]

-

Hazard Statements: H301 (Toxic if swallowed)[2]

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[2]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated place or under a chemical fume hood.[14][15]

-

Wear appropriate protective clothing, gloves, and safety goggles or a face shield.[14][16]

-

Avoid breathing dust.[14][16] Wash hands thoroughly after handling.[14][16]

Storage:

-

Keep the container tightly closed.[14]

First-Aid Measures:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15][17]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation occurs.[14][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[15][17]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][16]

References

- 1. This compound CAS#: 672-47-9 [m.chemicalbook.com]

- 2. 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine AldrichCPR 672-47-9 [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 672-47-9 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [myskinrecipes.com]

- 7. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. wjarr.com [wjarr.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide on the Physicochemical Properties of 2-(Trifluoromethyl)pyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)pyrimidine-4,6-diol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, structural characteristics, and key physical properties, along with methodologies for its synthesis and characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound (CAS Number: 672-47-9) are summarized in the table below.[1] These properties are crucial for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃F₃N₂O₂ | [2] |

| Molecular Weight | 180.08 g/mol | [2] |

| Melting Point | 254-256 °C | [1] |

| Density | 1.75 g/cm³ | [1] |

| pKa (Predicted) | 1.00 ± 0.10 | [1] |

| Physical Form | Solid | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis Protocol

A documented method for the synthesis of this compound involves the reaction of Malonamide and Ethyl trifluoroacetate.[2]

Reaction Scheme:

Malonamide + Ethyl trifluoroacetate → this compound

Detailed Procedure: [2]

-

In a suitable reaction vessel, add Malonamide (765 g; 7.5 M) and Ethyl trifluoroacetate (1065 g; 7.5 M). Note that the ensuing reaction is exothermic.

-

Heat the mixture on a steam bath for 3.5 hours.

-

Allow the mixture to stir at 23-25 °C for an additional 16 hours.

-

Extract the mixture with water (1 x 4 L and 1 x 2 L).

-

Treat the combined aqueous extracts with activated charcoal and filter.

-

Maintain the filtrate at 10-15 °C while acidifying to a pH of 1-2 with 37% hydrochloric acid.

-

Chill the mixture to 5 °C.

-

Isolate the resulting solid by filtration.

-

Dry the solid at 50 °C in vacuo to yield the final product.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of the compound can be determined using a standard capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Aqueous Solubility Determination

The thermodynamic solubility of this compound can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration. A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter. The pKa value is determined from the midpoint of the resulting titration curve.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water provides a measure of the lipophilicity of a compound. In the shake-flask method, a known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation. The concentration of the compound in both the n-octanol and aqueous layers is then determined using an appropriate analytical method, such as HPLC-UV. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

While specific biological activity for this compound is not extensively documented, its structural similarity to other pyrimidine derivatives suggests potential roles as an enzyme inhibitor. Notably, many pyrimidine analogs are known to inhibit Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, making it a target for anticancer and anti-inflammatory drugs.[4] Inhibition of DHODH depletes the pyrimidine pool, thereby arresting cell proliferation.

Caption: Hypothesized inhibition of the de novo pyrimidine synthesis pathway.

The diagram above illustrates the potential mechanism of action for this compound as an inhibitor of Dihydroorotate Dehydrogenase (DHODH). By blocking this critical mitochondrial enzyme, the compound can disrupt the synthesis of orotate and subsequent pyrimidine nucleotides, which are essential for DNA and RNA synthesis and cell proliferation.

References

- 1. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and brequinar sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]

- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4,6-diol: Physicochemical Properties

This technical guide provides a comprehensive overview of the melting point and solubility of 2-(Trifluoromethyl)pyrimidine-4,6-diol, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details experimental protocols for the determination of these physical properties and includes structured data presentation and logical workflow diagrams.

Core Physicochemical Data

The fundamental physical properties of a compound are critical for its application in synthesis, formulation, and biological screening. Below are the reported melting point and a qualitative assessment of the solubility of this compound.

Melting Point

The melting point of this compound has been reported within a narrow range, indicating a crystalline solid at room temperature.[1] The literature also presents a slightly higher melting point from a different source.[2]

| Physical Property | Value | Reference |

| Melting Point | 254-256 °C | [1] |

| Melting Point | 255-256 °C (Literature: 265 °C) | [2] |

Solubility

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for reproducible research. The following sections outline standard laboratory procedures.

Melting Point Determination

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Büchi 530)[3]

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. For an unknown compound, a preliminary rapid heating can determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point. The melting point is reported as a range.

Caption: Workflow for Melting Point Determination.

Solubility Determination Protocol

This protocol outlines a general procedure for qualitatively and quantitatively assessing the solubility of this compound in various solvents.

Principle: A known amount of the solute is added to a known volume of a solvent. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined.

Materials:

-

This compound

-

Selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer or shaker bath

-

Centrifuge

-

Spectrophotometer or HPLC for quantitative analysis

Qualitative Solubility Testing Procedure:

-

Add approximately 1-5 mg of this compound to a vial.

-

Add 1 mL of the chosen solvent to the vial.

-

Cap the vial and vortex for 1-2 minutes at room temperature.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If not, it is considered sparingly soluble or insoluble.

Quantitative Solubility Testing (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial to create a saturated solution.

-

The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

The suspension is then centrifuged or filtered to remove the undissolved solid.[5]

-

An aliquot of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

Synthesis and Purification Overview

The physicochemical properties of a compound are highly dependent on its purity. A common synthesis route for this compound involves the reaction of malonamide with ethyl trifluoroacetate.[2]

Reaction Scheme: Malonamide + Ethyl Trifluoroacetate → this compound

Purification: The crude product is typically purified through a workup procedure that involves:

-

Extraction with water to separate the product from nonpolar impurities.

-

Treatment of the aqueous extract with activated charcoal to remove colored impurities.

-

Acidification of the filtrate to precipitate the purified product.

-

Isolation of the solid product by filtration, followed by drying under vacuum.[2]

Caption: Synthesis and Purification Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Trifluoromethyl)pyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Trifluoromethyl)pyrimidine-4,6-diol. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages data from structurally similar pyrimidine derivatives to predict the spectral characteristics. It also includes a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds.

Predicted NMR Data

The presence of the electron-withdrawing trifluoromethyl group and the tautomeric nature of the diol functionalities are expected to significantly influence the chemical shifts of the pyrimidine ring protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of related compounds such as 4,6-dihydroxypyrimidine and other 2-substituted pyrimidine-4,6-diols.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-5 | 5.5 - 6.0 | Singlet (s) | - | 1H |

| OH | 10.0 - 13.0 | Broad Singlet (br s) | - | 2H |

Note: The chemical shift of the hydroxyl (OH) protons is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (JC-F) [Hz] |

| C-2 | 150 - 155 | Quartet (q) | 35 - 40 |

| C-4, C-6 | 160 - 165 | Singlet (s) | - |

| C-5 | 95 - 100 | Singlet (s) | - |

| CF₃ | 118 - 123 | Quartet (q) | 270 - 280 |

Tautomerism and its Effect on NMR Spectra

Pyrimidine-4,6-diols can exist in several tautomeric forms, primarily the diol, keto-enol, and diketo forms. The equilibrium between these tautomers is influenced by the solvent and temperature. The predominant tautomeric form in solution will dictate the observed NMR spectra. The presence of multiple tautomers can lead to the observation of averaged signals or, in cases of slow exchange, separate sets of signals for each tautomer.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocol for NMR Spectroscopy

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Due to the polar nature of the diol, a polar deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is an excellent solvent for many polar organic molecules and its residual proton signal (at ~2.50 ppm) is unlikely to overlap with the analyte signals. Deuterated methanol (CD₃OD) or water (D₂O) with a suitable buffer could also be considered.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): 240 ppm (from -10 to 230 ppm).

-

Number of Scans (NS): 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Temperature: 298 K (25 °C).

Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Reference the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the NMR spectra of this compound.

Caption: Workflow for NMR spectral analysis.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for experimental data acquisition. Researchers can use this information to aid in the synthesis, purification, and structural confirmation of this and related pyrimidine derivatives.

In-Depth Technical Guide: Mass Spectrometry Analysis of 2-(Trifluoromethyl)pyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(Trifluoromethyl)pyrimidine-4,6-diol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental mass spectral data for this compound in public literature, this guide presents a predictive analysis based on its chemical structure and established fragmentation patterns of related pyrimidine derivatives.

Introduction

This compound (C₅H₃F₃N₂O₂) is a pyrimidine derivative with a molecular weight of 180.08 g/mol .[1][2][3] The trifluoromethyl group significantly influences the molecule's chemical properties, including its acidity and metabolic stability, making its accurate characterization crucial.[4] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such novel compounds.[5][6] This guide outlines a theoretical framework for its analysis using modern mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound under positive mode Electrospray Ionization (ESI).

| m/z (Predicted) | Proposed Ion Formula | Proposed Structure/Fragment | Notes |

| 181.0223 | [C₅H₄F₃N₂O₂]⁺ | [M+H]⁺ (Protonated Molecule) | The expected molecular ion peak in positive ESI mode. |

| 161.0274 | [C₅H₂F₂N₂O₂]⁺ | Loss of HF | A common loss from fluorine-containing compounds. |

| 153.0117 | [C₄H₂F₃N₂O]⁺ | Loss of CO | Decarbonylation is a typical fragmentation pathway for cyclic compounds. |

| 136.0141 | [C₄H₂F₃N₂]⁺ | Loss of H₂O and CO | Sequential loss from the pyrimidine ring. |

| 112.0086 | [C₄H₂FN₂O]⁺ | Loss of CF₃ radical | Cleavage of the C-CF₃ bond. |

| 95.0110 | [C₃H₂FN₂]⁺ | Ring fragmentation | Further breakdown of the pyrimidine ring. |

Note: The m/z values are predicted based on the chemical structure and common fragmentation pathways. Actual experimental values may vary slightly.

Experimental Protocols

A robust and reproducible method for the analysis of this compound would involve Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Given the polar nature of the analyte, a simple "dilute-and-shoot" method is often sufficient for initial analysis. For complex matrices like plasma or tissue extracts, protein precipitation followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.[7]

Protocol for Protein Precipitation:

-

To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating polar compounds.[5]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.[5]

-

Flow Rate: 0.3 mL/min.[5]

-

Column Temperature: 40°C.[5]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is preferred due to the presence of basic nitrogen atoms that are readily protonated.[7]

-

Capillary Voltage: 3.5 kV.[5]

-

Cone Voltage: 30 V.[5]

-

Source Temperature: 120°C.[5]

-

Desolvation Temperature: 350°C.[5]

-

Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.[5]

-

Analysis Mode: Full scan for parent ion identification and product ion scan (tandem MS) for fragmentation analysis.

Visualization of Pathways and Workflows

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

Caption: Predicted fragmentation of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the mass spectrometry analysis.

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While the presented fragmentation data is predictive, the experimental protocols are based on established methods for similar pyrimidine derivatives and offer a robust starting point for method development.[5][8][9] The successful application of these techniques will enable accurate identification, characterization, and quantification of this compound, supporting its development in various scientific fields.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound CAS#: 672-47-9 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

Tautomeric Forms of 2-(Trifluoromethyl)pyrimidine-4,6-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential tautomeric forms of 2-(trifluoromethyl)pyrimidine-4,6-diol, a heterocyclic compound of interest in medicinal chemistry. Due to the presence of hydroxyl groups adjacent to the pyrimidine ring nitrogens, this molecule is expected to exist in a dynamic equilibrium between several tautomeric forms. While direct experimental data for this specific molecule is limited, this guide synthesizes information from computational studies and spectroscopic data of analogous compounds to predict the likely tautomeric landscape. This document outlines the probable structures of the tautomers, discusses the factors influencing their relative stability, and provides detailed, adaptable experimental protocols for their characterization. The guide is intended to serve as a valuable resource for researchers investigating the physicochemical properties and biological activities of substituted pyrimidinediols.

Introduction

Pyrimidine-4,6-diols are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. The substitution pattern on the pyrimidine ring can significantly influence their chemical properties and pharmacological effects. The introduction of a trifluoromethyl group at the 2-position is of particular interest as the strong electron-withdrawing nature of the CF3 group can modulate the acidity, lipophilicity, and metabolic stability of the molecule. A critical aspect of the chemistry of pyrimidine-4,6-diols is their existence as a mixture of tautomers in solution and in the solid state. The position of the labile protons can dramatically alter the molecule's shape, hydrogen bonding capabilities, and electronic distribution, thereby impacting its interaction with biological targets. Understanding the tautomeric preferences of this compound is therefore crucial for structure-activity relationship (SAR) studies and rational drug design.

Predicted Tautomeric Forms

Based on the fundamental principles of keto-enol tautomerism and analysis of related pyrimidine systems, this compound is predicted to exist predominantly in three tautomeric forms: the diketo, enol-keto, and di-enol forms. Computational studies on similar hydroxypyrimidines suggest that the diketo form is generally the most stable.

-

Dioxo (Keto) Form: 2-(Trifluoromethyl)dihydropyrimidine-4,6(1H,5H)-dione

-

Keto-Enol Form: 6-Hydroxy-2-(trifluoromethyl)pyrimidin-4(3H)-one

-

Di-enol Form: this compound

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. The strong electron-withdrawing trifluoromethyl group is expected to influence the acidity of the N-H and O-H protons, thereby affecting the tautomeric equilibrium.

Caption: Predicted tautomeric equilibrium of this compound.

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Relative Stabilities and pKa Values

| Tautomer | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Polar Solvent) | Predicted pKa1 | Predicted pKa2 |

| Dioxo | Most Stable | Most Stable | 4-5 | 8-9 |

| Keto-Enol | Intermediate | Intermediate | 5-6 | 9-10 |

| Di-enol | Least Stable | Least Stable | 6-7 | 10-11 |

Table 2: Predicted Spectroscopic Data

| Tautomer | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted IR (ν, cm⁻¹) |

| Dioxo | N-H (~10-12), C5-H (~3.5) | C=O (~160-170), C5 (~40) | N-H (3100-3300), C=O (1650-1700) |

| Keto-Enol | N-H (~11), O-H (~9-11), C5-H (~5.5) | C=O (~165), C-O (~155), C5 (~90) | O-H (3200-3400), N-H (3100-3300), C=O (1640-1680) |

| Di-enol | O-H (~9-10), C5-H (~6.0) | C-O (~150-160), C5 (~100) | O-H (3300-3500) |

Note: These are predicted values based on data from structurally related compounds and computational models. Actual experimental values may vary.

Analysis of the ¹H NMR spectrum of the closely related 4-hydroxy-6-(trifluoromethyl)pyrimidine, which has the SMILES string C1=NC(C(F)(F)F)=CC(=O)N1, suggests a predominance of the keto tautomer in solution. This observation supports the prediction that the dioxo form is the most stable tautomer for this compound as well.

Experimental Protocols

To experimentally determine the tautomeric equilibrium and characterize the individual tautomers of this compound, a combination of spectroscopic and computational methods is recommended.

Synthesis

A plausible synthesis route for this compound involves the condensation of malonamide with ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide.

Protocol for Synthesis:

-

Preparation of Sodium Ethoxide: Dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add malonamide (1 equivalent) and ethyl trifluoroacetate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: Filter the crude product, wash with cold ethanol, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structures of tautomers and determining their relative populations in solution.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Prepare solutions of the compound (~10-20 mg/mL) in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, D₂O with appropriate pH adjustment).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Identify the distinct sets of signals corresponding to each tautomer.

-

Integrate the signals of the non-exchangeable protons (e.g., C5-H) for each tautomer to determine their relative populations.

-

Perform variable temperature NMR studies to investigate the thermodynamics of the tautomeric equilibrium.

-

Utilize 2D NMR techniques (e.g., HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.

-

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide valuable information about the functional groups present in each tautomer, particularly the C=O, O-H, and N-H stretching vibrations.

Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare samples for analysis in the solid state (e.g., KBr pellet) and in solution using a suitable solvent and a liquid cell.

-

Data Acquisition: Record the FT-IR spectra over a range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic absorption bands for the C=O (keto forms) and O-H (enol forms) stretching vibrations.

-

Compare the spectra obtained in different phases and solvents to assess the influence of intermolecular interactions on the tautomeric equilibrium.

-

Computational Modeling

Quantum chemical calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental spectroscopic data.

Protocol for Computational Analysis:

-

Structure Optimization: Perform geometry optimization for all possible tautomers using Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the relative electronic and Gibbs free energies of the optimized structures in the gas phase and in solution using a continuum solvation model (e.g., PCM).

-

Spectra Prediction: Predict the NMR chemical shifts and IR vibrational frequencies for each tautomer and compare them with the experimental data to aid in spectral assignment.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of the tautomeric forms of this compound.

Caption: A general workflow for the investigation of tautomerism.

Conclusion

The tautomeric behavior of this compound is a critical determinant of its chemical and biological properties. Although direct experimental data is scarce, this technical guide provides a robust framework for its investigation based on established knowledge of related pyrimidine systems. The diketo form is predicted to be the most stable tautomer. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to elucidate the tautomeric landscape of this and similar molecules, thereby facilitating the development of novel therapeutic agents. Future experimental work is essential to validate these predictions and to provide a more complete understanding of the tautomerism of this important class of compounds.

X-ray Crystal Structure of 2-(Trifluoromethyl)pyrimidine-4,6-diol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of trifluoromethyl-substituted pyrimidine-diol derivatives. While the specific crystal structure for 2-(Trifluoromethyl)pyrimidine-4,6-diol is not publicly available, this document details the crystallographic data and experimental protocols for a closely related isomer, 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate . The structural insights and methodologies presented are highly relevant for the study of this compound and its derivatives due to the structural similarities and the likely transferability of the experimental techniques.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the three-dimensional structure of these compounds at an atomic level through X-ray crystallography is crucial for structure-based drug design and for elucidating structure-activity relationships.

This guide focuses on the structural analysis of a key trifluoromethyl-pyrimidine derivative, providing a foundation for researchers working on analogous compounds.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. This data provides a quantitative description of the crystal lattice and the geometry of the molecule in the solid state.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₅H₃F₃N₂O₂·H₂O |

| Formula Weight | 198.11 |

| Temperature | 113 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.0250 (8) Å |

| b | 7.046 (1) Å |

| c | 20.769 (2) Å |

| α | 90° |

| β | 91.300 (7)° |

| γ | 90° |

| Volume | 735.16 (17) ų |

| Z | 4 |

| Density (calculated) | 1.790 Mg/m³ |

| Absorption Coefficient | 0.19 mm⁻¹ |

| F(000) | 400 |

| Data Collection | |

| Diffractometer | Rigaku Saturn724 CCD |

| Reflections Collected | 6863 |

| Independent Reflections | 1747 [R(int) = 0.029] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1747 / 0 / 134 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I>2σ(I)] | R1 = 0.036, wR2 = 0.100 |

| R indices (all data) | R1 = 0.048, wR2 = 0.106 |

| Largest Diff. Peak and Hole | 0.33 and -0.21 e.Å⁻³ |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate.

Synthesis

The synthesis of the title compound was achieved through the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea.

Procedure:

-

Sodium metal (1.38 g, 60 mmol) was added to 35 ml of absolute ethanol.

-

Once the sodium had completely reacted, ethyl 4,4,4-trifluoro-3-oxobutanoate (5.50 g, 30 mmol) and urea (1.80 g, 30 mmol) were added to the solution.

-

The reaction mixture was refluxed for 20 hours.

-

The solvent was then removed under reduced pressure (in vacuo).

-

The resulting residue was washed with water to yield the crude product.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an aqueous solution.

Procedure:

-

The crude product was recrystallized from water.

-

The saturated aqueous solution was allowed to stand undisturbed at room temperature.

-

Slow evaporation of the solvent over a period of several days yielded single crystals of the desired compound.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection:

-

A suitable single crystal was mounted on a Rigaku Saturn724 CCD diffractometer.

-

X-ray diffraction data were collected at a temperature of 113 K using Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement:

-

The collected data was processed using the CrystalClear-SM Expert software package.

-

The crystal structure was solved by direct methods using the SHELXS97 program.

-

The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were treated by a mixture of independent and constrained refinement.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow from synthesis to final structure analysis.

Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystal structure and the associated experimental protocols for a key trifluoromethyl-substituted pyrimidine-dione derivative. The detailed quantitative data and methodologies serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug development. The presented workflow and protocols can be adapted for the study of other derivatives of this compound, facilitating further research into the structure-activity relationships of this important class of compounds.

The Trifluoromethylpyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and agrochemical research, owing to its presence in essential biomolecules and its versatile chemical tractability.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy for enhancing biological activity.[2] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule.[2] This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylpyrimidine compounds, with a focus on their anticancer and agricultural applications. We present a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a quantitative summary of their efficacy.

Anticancer Activity of Trifluoromethylpyrimidine Compounds

Trifluoromethylpyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.[3] A notable number of these compounds function as potent kinase inhibitors, targeting enzymes that are frequently dysregulated in various malignancies.[3][4]

Mechanism of Action: Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific substrates.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] Trifluoromethylpyrimidine-based compounds have been successfully developed as inhibitors of several oncogenic kinases, including Epidermal Growth factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), FMS-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[3][6][7]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[8][9] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell division. Trifluoromethylpyrimidine derivatives have been shown to inhibit EGFR, thereby blocking these oncogenic signals.[10]

Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase, is implicated in signaling pathways that regulate cell migration, invasion, and proliferation.[3] Its activity is often elevated in metastatic cancers.[11] Trifluoromethylpyrimidine-based inhibitors have been designed to target PYK2, highlighting the versatility of this chemical scaffold.[3][6]

In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in FMS-like Tyrosine Kinase 3 (FLT3) are common and associated with a poor prognosis.[12] Checkpoint Kinase 1 (CHK1) is a crucial regulator of the DNA damage response and cell cycle progression.[13] Some trifluoromethylpyrimidine derivatives have been identified as potent dual inhibitors of both FLT3 and CHK1, offering a promising therapeutic strategy for these cancers.[7]

Cellular Effects

The inhibition of these critical signaling pathways by trifluoromethylpyrimidine compounds manifests in several key cellular effects that contribute to their anticancer activity.

-

Inhibition of Cell Proliferation: By blocking the signals that drive uncontrolled cell division, these compounds effectively halt the growth of cancer cells.[10]

-

Induction of Apoptosis: Many trifluoromethylpyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[10] This is a crucial mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: These compounds can also cause cancer cells to arrest at specific phases of the cell cycle, preventing them from completing cell division. For example, some derivatives induce arrest at the G2/M phase.[10]

Quantitative Anticancer Data

The in vitro anticancer activity of representative trifluoromethylpyrimidine compounds is summarized in the tables below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Trifluoromethylpyrimidine Compounds

| Compound | Target Kinase | IC50 (µM) | Reference |

| 9u | EGFR | 0.091 | [10] |

| 30 | FLT3-D835Y | 0.0015 | [7] |

| 30 | CHK1 | 0.0032 | [7] |

| PF-431396 | PYK2 | Not specified | [14] |

Table 2: In Vitro Cytotoxicity of Representative Trifluoromethylpyrimidine Compounds against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 9u | A549 | Non-small cell lung cancer | 0.35 | [10] |

| 9u | MCF-7 | Breast cancer | 3.24 | [10] |

| 9u | PC-3 | Prostate cancer | 5.12 | [10] |

| 30 | MV4-11 | Acute myeloid leukemia | <0.004 | [7] |

| 3b | A375 | Melanoma | Not specified | [15] |

| 3b | C32 | Melanoma | Not specified | [15] |

| 3b | DU145 | Prostate cancer | Not specified | [15] |

| 3b | MCF-7/WT | Breast cancer | Not specified | [15] |

Agricultural Applications of Trifluoromethylpyrimidine Compounds

Beyond their therapeutic potential, trifluoromethylpyrimidine derivatives have also found significant applications in agriculture as potent herbicides, fungicides, and antiviral agents.[9][16][17][18][19] The inclusion of the trifluoromethyl group often enhances the efficacy and selectivity of these agrochemicals.[8][20]

Fungicidal Activity

Trifluoromethylpyrimidine compounds have demonstrated broad-spectrum fungicidal activity against a variety of plant pathogenic fungi.[17][18] They are effective in inhibiting the mycelial growth of fungi, thereby preventing the spread of fungal diseases in crops.[17][18]

Antiviral Activity

Certain trifluoromethylpyrimidine derivatives have shown promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).[17][21] They can exhibit both protective and curative effects, making them valuable tools for managing viral diseases in plants.[22]

Herbicidal Activity

The trifluoromethylpyrimidine scaffold is a key component in the synthesis of modern herbicides.[16][20] These compounds can be designed to target specific metabolic pathways in weeds, ensuring effective weed control without harming the desired crops.[16]

Quantitative Agrochemical Data

The efficacy of representative trifluoromethylpyrimidine compounds in agricultural applications is presented below.

Table 3: In Vitro Antifungal Activity of Representative Trifluoromethylpyrimidine Compounds

| Compound | Fungal Species | Inhibition (%) at 100 µg/mL | Reference |

| 5i | Colletotrichum truncatum (CT) | 73.2 | [17] |

| 5t | Colletotrichum truncatum (CT) | 71.0 | [17] |

| 5k | Colletotrichum gloeosporioides (CG) | 62.2 | [17] |

| 5u | Colletotrichum gloeosporioides (CG) | 60.0 | [17] |

| 5u | Rhizoctonia solani (RS) | 88.6 | [22] |

Table 4: In Vivo Antiviral Activity of Representative Trifluoromethylpyrimidine Compounds against TMV

| Compound | Activity Type | EC50 (µg/mL) | Reference |

| 5j | Curative | 126.4 | [22] |

| 5m | Protective | 103.4 | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the evaluation of trifluoromethylpyrimidine compounds.

Anticancer Activity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][6][19][20][23]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Trifluoromethylpyrimidine compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the trifluoromethylpyrimidine compound and a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][10][16][17][22]

Materials:

-

Flow cytometer

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Induce apoptosis in cells by treating with the trifluoromethylpyrimidine compound.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, detecting FITC fluorescence on the FL1 channel and PI fluorescence on the FL2 or FL3 channel.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][7][15][24]

Materials:

-

Flow cytometer

-

Treated and control cells

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

-

Treat cells with the trifluoromethylpyrimidine compound for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, measuring the DNA content based on PI fluorescence.

-

Model the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

Agrochemical Activity Assays

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.[25][26][27][28][29]

Materials:

-

Petri dishes

-

Potato Dextrose Agar (PDA)

-

Fungal cultures

-

Trifluoromethylpyrimidine compound stock solution (in a suitable solvent like DMSO)

-

Sterile cork borer

Procedure:

-

Prepare PDA medium and amend it with different concentrations of the trifluoromethylpyrimidine compound.

-

Pour the amended PDA into sterile Petri dishes.

-

Inoculate the center of each plate with a mycelial plug from a fresh fungal culture.

-

Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the plate.

-

Measure the diameter of the fungal colony in both control and treated plates.

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.

References

- 1. corefacilities.iss.it [corefacilities.iss.it]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro kinase assay [protocols.io]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Activated PyK2 and Its Associated Molecules Transduce Cellular Signaling from the Cancerous Milieu for Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. clyte.tech [clyte.tech]

- 21. researchgate.net [researchgate.net]

- 22. kumc.edu [kumc.edu]

- 23. static.igem.wiki [static.igem.wiki]

- 24. bio-protocol.org [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cabidigitallibrary.org [cabidigitallibrary.org]

- 28. researchgate.net [researchgate.net]

- 29. scirp.org [scirp.org]

The Trifluoromethyl Group: A Keystone in Enhancing the Bioactivity of Pyrimidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold represents a powerful and widely adopted strategy in modern medicinal chemistry. This guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in modulating the bioactivity of pyrimidine derivatives, delving into its fundamental physicochemical properties, its impact on pharmacological profiles, and its application in the development of novel therapeutic and agrochemical agents.

Core Physicochemical Contributions of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique combination of properties that profoundly influence the molecular behavior of the parent pyrimidine derivative.[1][2] These characteristics are pivotal in overcoming common challenges in drug discovery, such as poor metabolic stability and low bioavailability.[3][4]

Lipophilicity and Permeability

The CF3 group significantly increases the lipophilicity of a molecule, a critical factor for traversing biological membranes.[1][5][6] This enhanced lipophilicity, quantified by a Hansch-Fujita π constant of +0.88, facilitates improved absorption and distribution of the drug candidate within the body.[1][7] However, it is crucial to balance this increase in lipophilicity, as excessive levels can lead to poor aqueous solubility.[7]

Electronic Effects

As a strong electron-withdrawing group, the trifluoromethyl moiety significantly alters the electronic landscape of the pyrimidine ring.[1][2][6][7][8][9] This potent inductive effect, stemming from the high electronegativity of the three fluorine atoms, can:

-

Modulate pKa: It can lower the basicity of nearby nitrogen atoms in the pyrimidine ring, affecting the compound's ionization state at physiological pH.[6][8]

-

Enhance Binding Interactions: The electron-withdrawing nature of the CF3 group can strengthen hydrogen bonds and electrostatic interactions with biological targets.[1][10]

-

Influence Aromatic Interactions: It modifies the electron distribution of the pyrimidine ring, which can be crucial for interactions with aromatic residues in a protein's binding pocket.[9][11]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][4][6][7][12] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][7][9] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[12] By replacing a metabolically susceptible methyl or hydrogen group with a CF3 group, the metabolic hotspot can be blocked, leading to a longer drug half-life and improved pharmacokinetic profile.[8][9][12]

Steric and Conformational Influence

The trifluoromethyl group is sterically larger than a hydrogen atom and comparable in size to an isopropyl group.[7] This steric bulk can influence the molecule's conformation and provide a better fit within the hydrophobic pockets of a target protein, potentially increasing binding affinity and selectivity.[6][7][9]

Bioisosterism

The trifluoromethyl group is often employed as a bioisostere for other atoms and groups, such as a chlorine atom or a methyl group.[1][8][9] This substitution allows for the fine-tuning of steric and electronic properties while maintaining or improving the desired biological activity.[8]

Quantitative Data Summary

The following tables summarize key physicochemical parameters of the trifluoromethyl group and the bioactivity of selected trifluoromethylated pyrimidine derivatives.

Table 1: Physicochemical Properties of the Trifluoromethyl Group

| Property | Value/Description | Impact on Bioactivity |

| Hansch-Fujita π Constant | +0.88[1][7] | Increases lipophilicity, enhancing membrane permeability. |

| van der Waals Volume | 39.8 ų[7] | Provides steric bulk, influencing receptor binding. |

| C-F Bond Dissociation Energy | ~485 kJ/mol[1][7][9] | Confers high metabolic stability, prolonging half-life. |

| Electronegativity (Pauling Scale) | Intermediate between F (3.98) and Cl[7][8] | Strong electron-withdrawing effect, modulating pKa and binding interactions. |

Table 2: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | PC-3 IC50 (μM) | EGFR Kinase IC50 (μM) | Reference |

| 9u | 0.35 | 3.24 | 5.12 | 0.091 | [13] |

Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound | Target Fungus | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |

| 5l | Botrytis cinerea | 100 | - | [14] |

| 5u | Rhizoctonia solani | 88.6 | 26.0 | [15] |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 | - | [14] |

| Azoxystrobin (Control) | Rhizoctonia solani | 78.4 | - | [15] |

Table 4: Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV)

| Compound | Activity Type | EC50 (µg/mL) | Reference |

| 5j | Curative | 126.4 | [15] |

| 5m | Protective | 103.4 | [15] |

| Ningnanmycin (Control) | - | Higher than 5j and 5m | [15] |

Key Applications and Bioactivities

The advantageous properties conferred by the trifluoromethyl group have led to the successful development of trifluoromethylated pyrimidine derivatives across various fields.

Anticancer Agents

A significant area of application is in the development of kinase inhibitors for cancer therapy.[16] The pyrimidine scaffold is a common core for these inhibitors, and the addition of a CF3 group has been shown to enhance potency and selectivity.

-

EGFR Inhibitors: A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to exhibit potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and excellent antitumor activities in cell lines such as A549 (non-small cell lung cancer).[13] Compound 9u , for example, demonstrated an IC50 value of 0.091 μM against EGFR kinase.[13]

-

FLT3 and CHK1 Dual Inhibitors: 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), which are key targets in acute myeloid leukemia.[17]

-

PYK2 Inhibitors: Trifluoromethylpyrimidine-based compounds have been developed as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a target for diseases including cancer and osteoporosis.[16][18]

Agrochemicals

Trifluoromethylated pyrimidine derivatives have also shown significant promise as antifungal and insecticidal agents for crop protection.[5][14][19] Their enhanced stability and lipophilicity contribute to their effectiveness in field conditions.[5] For instance, certain novel trifluoromethyl pyrimidine derivatives containing an amide moiety have exhibited excellent in vitro antifungal activities against a range of plant pathogens, in some cases exceeding the efficacy of commercial fungicides like tebuconazole.[14][19]

Antiviral Agents

The antiviral potential of these compounds has also been explored. Several trifluoromethyl pyrimidine derivatives have demonstrated good activity against the Tobacco Mosaic Virus (TMV), with some compounds showing better curative and protective activities than the commercial agent ningnanmycin.[15]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these bioactive compounds.

General Synthesis of Trifluoromethyl Pyrimidine Derivatives

A common synthetic route starts with ethyl trifluoroacetoacetate. The following is a generalized multi-step synthesis for novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, as described in the literature.[14][19]

-

Step 1: Ring Closure: Reaction of ethyl trifluoroacetoacetate with a suitable amidine to form the pyrimidine ring.

-

Step 2: Chlorination: The hydroxyl group on the pyrimidine ring is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride.

-

Step 3: Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile, such as a substituted phenol, to introduce a side chain.

-

Step 4: Amide Coupling: The terminal functional group on the side chain is coupled with an aromatic acid using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final target compounds.[14][19]

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR).

-

Objective: To determine the IC50 value of a test compound against a target kinase.

-

Materials: Recombinant kinase, substrate peptide, ATP, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a luminescence-based detection reagent.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[20]

-

Objective: To determine the IC50 value of a test compound against various cancer cell lines.

-

Materials: Cancer cell lines (e.g., A549, MCF-7), cell culture medium, test compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).

-

The MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells.

-

IC50 values are determined from the dose-response curves.[20]

-

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[12]

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

-

Materials: Liver microsomes (e.g., human, rat), NADPH regenerating system, test compound, and a positive control.

-

Procedure:

-

The test compound is incubated with liver microsomes in a phosphate buffer at 37°C.[12]

-

The metabolic reaction is initiated by adding the NADPH regenerating system.[12]

-

Aliquots are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).

-

The concentration of the remaining parent compound in each aliquot is quantified using LC-MS/MS.

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant.

-

The in vitro half-life and intrinsic clearance are calculated from this data.[12]

-